molecular formula C15H18F3NO3 B13325588 tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13325588
M. Wt: 317.30 g/mol
InChI Key: RGJMCZCNXRGEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the fluoro group can produce a variety of substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The presence of fluoro and difluoromethyl groups enhances the compound’s stability and lipophilicity, which can improve its bioavailability and efficacy .

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H18F3NO3/c1-15(2,3)22-14(21)19-5-4-8-10(7-19)11(20)6-9(12(8)16)13(17)18/h6,13,20H,4-5,7H2,1-3H3

InChI Key

RGJMCZCNXRGEHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)O)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.